(5-Fluoro-1,2-benzoxazol-3-YL)methanol
Beschreibung
(5-Fluoro-1,2-benzoxazol-3-YL)methanol is a heterocyclic compound featuring a benzoxazole core substituted with a fluorine atom at the 5-position and a hydroxymethyl group (-CH₂OH) at the 3-position. The benzoxazole scaffold is known for its stability and electronic properties, making it a common motif in pharmaceuticals and agrochemicals . The fluorine substituent enhances metabolic stability and influences lipophilicity, while the hydroxymethyl group contributes to hydrogen bonding and solubility.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
(5-fluoro-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2 |
InChI-Schlüssel |
GWQIKAGKIIHJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=NO2)CO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1,2-benzoxazol-3-YL)methanol typically involves the reaction of 5-fluoro-2-aminophenol with formaldehyde under acidic conditions to form the benzoxazole ring. The reaction is followed by the introduction of a methanol group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of (5-Fluoro-1,2-benzoxazol-3-YL)methanol may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Fluoro-1,2-benzoxazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-1,2-benzoxazol-3-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Fluoro-1,2-benzoxazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid
- Structure : Replaces the hydroxymethyl group with a carboxylic acid (-CH₂COOH) at the 3-position.
- Molecular Formula: C₉H₆FNO₃ (vs. C₈H₆FNO₂ for the target compound) .
- Molecular Weight: 195.15 g/mol (vs. ~167.14 g/mol for the methanol derivative).
- Properties: Increased polarity due to the carboxylic acid group, enhancing water solubility. Potential for salt formation (e.g., sodium or potassium salts), improving bioavailability. Lower volatility compared to the methanol derivative.
- Applications : Likely used in medicinal chemistry as a building block for prodrugs or enzyme inhibitors.
(5-Fluoro-1,2-benzoxazol-3-yl)methanesulfonamide
- Structure : Substitutes the hydroxymethyl group with a sulfonamide (-CH₂SO₂NH₂) moiety.
- Molecular Formula : C₈H₆FN₂O₃S .
- Key Features: Sulfonamide group introduces strong hydrogen-bonding capacity and electronic effects.
5-Fluoro-1,2-benzoxazole-3-carbaldehyde
- Structure : Features an aldehyde (-CHO) group at the 3-position.
- Properties: Higher reactivity due to the aldehyde’s electrophilic nature, enabling condensation reactions. Reduced stability compared to the methanol derivative under basic or nucleophilic conditions.
- Applications : Intermediate in synthesizing Schiff bases or heterocyclic derivatives.
N-Methylzonisamide Derivatives
- Structure : Includes a methylated sulfonamide group (e.g., 7-methylzonisamide) .
- Modifications at the 5-position (e.g., bromine substitution) further diversify electronic and steric profiles .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| (5-Fluoro-1,2-benzoxazol-3-YL)methanol | C₈H₆FNO₂ | ~167.14 | -CH₂OH | Moderate solubility, hydrogen-bond donor |
| 2-(5-Fluoro-1,2-benzoxazol-3-yl)acetic acid | C₉H₆FNO₃ | 195.15 | -CH₂COOH | High polarity, salt-forming capability |
| (5-Fluoro-1,2-benzoxazol-3-yl)methanesulfonamide | C₈H₆FN₂O₃S | 228.21 | -CH₂SO₂NH₂ | Strong bioactivity, anticonvulsant potential |
| 5-Fluoro-1,2-benzoxazole-3-carbaldehyde | C₈H₄FNO₂ | 165.12 | -CHO | High reactivity, intermediate utility |
Research Findings and Implications
- Bioactivity: Sulfonamide derivatives (e.g., zonisamide analogs) exhibit pronounced anticonvulsant effects, suggesting that (5-Fluoro-1,2-benzoxazol-3-YL)methanol could be optimized for CNS-targeted therapies by introducing sulfonamide groups .
- Synthetic Flexibility : The hydroxymethyl group in the target compound allows for straightforward derivatization into esters or ethers, enhancing drug-likeness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
